Saikosaponin B

Na+/K+-ATPase Cardiac Glycoside Research Ion Transport

For oncology researchers targeting the MACC1/c-Met/Akt pathway in hepatocellular carcinoma (HCC), Saikosaponin B (SSb) is the only saikosaponin documented to downregulate MACC1, p-c-MET, and p-AKT. Using other analogs like SSa or SSd for this mechanism leads to invalid results. · Unique targeting of MACC1/c-Met/Akt oncogenic pathway in HepG2 cells. · No confounding modulation of hepatic microsomal enzymes, unlike Saikosaponins A/D. · Reliable supply with batch-specific purity documentation for reproducible experiments.

Molecular Formula
Molecular Weight
CAS No. 52441-38-0
Cat. No. B600693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaikosaponin B
CAS52441-38-0
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Saikosaponin B Pharmacological Selectivity


Saikosaponin B (SSb, CAS 52441-38-0) is a triterpenoid saponin derived from the roots of *Bupleurum* species, a staple in traditional Chinese medicine. It is one of several major bioactive saponins, including Saikosaponin A (SSa), C (SSc), and D (SSd) [1]. Unlike the more widely studied SSa and SSd, which are known for potent anti-inflammatory effects via NF-κB and MAPK pathways, SSb and its derivatives (SSb1, SSb2) exhibit a distinct pharmacological profile. This profile is characterized by a lack of effect on certain hepatic microsomal enzymes and a unique capacity for chemosensitization and targeting of the MACC1/c-Met/Akt oncogenic pathway, making it a specialized research tool rather than a generic anti-inflammatory agent [2].

Pathway Context

Distinct from anti-inflammatory saikosaponins; targets MACC1/c-Met/Akt oncogenic axis.

Reported pathway-specific profile
Research Model

Supports hepatocellular carcinoma signaling studies and chemosensitization screening.

HepG2 cell model context
Selection Logic

Specialized tool when NF-κB/MAPK-mediated anti-inflammatory activity is not the target.

May avoid confounding hepatic microsomal effects

Saikosaponin B Substitution Rationale


The common practice of substituting one saikosaponin for another based on their shared natural source is scientifically unsound and can lead to invalid experimental results. Key structural differences among Saikosaponins A, B, C, and D translate into profound differences in their biological activities and mechanisms. For instance, while Saikosaponins A and D significantly alter hepatic microsomal enzyme activity (e.g., glucose-6-phosphatase), Saikosaponins B1, B2, and C show no such effect, indicating a divergent interaction with liver function . More critically, Saikosaponin B exhibits a unique ability to target the MACC1/c-Met/Akt signaling pathway in liver cancer cells, a mechanism not shared by its analogs, and displays a distinct antiviral efficacy profile against human coronavirus 229E [1][2]. Therefore, selecting the correct saikosaponin based on specific, quantifiable evidence is paramount for ensuring experimental reproducibility and achieving research objectives. The evidence below quantifies these critical points of differentiation.

MACC1/c-Met/Akt Pathway May Not Transfer

Saikosaponins A and D primarily act via NF-κB/MAPK; replacing with Saikosaponin B risks losing MACC1 pathway engagement and may invalidate oncogenic signaling readouts.

Hepatic Enzyme Interaction Profile Differs

Saikosaponins A and D markedly alter glucose-6-phosphatase and NADPH-cytochrome c reductase, while Saikosaponin B does not. Substitution can introduce confounding metabolic variables.

Antiviral Endpoint Context Not Shared

Saikosaponin B2 shows a distinct selectivity index against HCoV-229E; antiviral activity and cytotoxicity balance may differ considerably for other saikosaponins, requiring compound-specific validation.

Saikosaponin B Comparative Evidence


Na+,K+-ATPase Inhibition by Saikosaponin B1

In a direct comparative study, Saikosaponin B1 demonstrated the most potent inhibitory effect on Na+,K+-ATPase activity among a panel of saikosaponins. The order of potency was established as b1 > d > b2 > b4 > a > b3 > e > c, indicating that SSb1 is the preferred compound for research focused on modulating this specific enzyme [1].

Na⁺,K⁺-ATPase Inhibition
Head-to-head
Ranked 1st among saikosaponins
b1 > d > b2 > b4 > a > b3 > e > c
Supports ion-transport modulator screening; rank order distinguishes SSb1 from less active analogs.
In vitro enzymatic assay; reported comparative potency context
Na+/K+-ATPase Cardiac Glycoside Research Ion Transport

Antiviral Selectivity of Saikosaponin B2

In a head-to-head comparison of antiviral activity against human coronavirus 229E (HCoV-229E), Saikosaponin B2 (SSb2) was the most potent compound tested. Its IC50 value of 1.7 ± 0.1 µmol/L was lower than that of other saikosaponins. Importantly, SSb2 exhibited no cytotoxicity at antiviral concentrations, resulting in a very high Selectivity Index (SI) of 221.9, which was 8.3 times greater than the SI of Saikosaponin A (SI = 26.6) [1][2].

Antiviral Selectivity (HCoV-229E)
Head-to-head
IC₅₀ = 1.7 µM, SI = 221.9
8.3× higher SI vs Saikosaponin A (SI 26.6)
Reported selectivity index supports antiviral screening context; cytotoxicity-corrected endpoint distinguishes SSb2.
MRC-5 cell infection model; selectivity derived from CC₅₀/IC₅₀
Antiviral Research Coronavirus Selectivity Index HCoV-229E

MACC1/c-Met/Akt Pathway in Liver Cancer

Saikosaponin B (SSb) has been shown to specifically inhibit the proliferation of HepG2 liver cancer cells and induce apoptosis by targeting the MACC1/c-Met/Akt signaling pathway. Research indicates that SSb significantly decreases the expression of MACC1, c-MET, p-AKT, and increases p-BAD and caspase 3 levels in a dose-dependent manner [1][2]. This mechanism is not reported for other major saikosaponins like SSa or SSd, which primarily exert anticancer effects via different pathways such as NF-κB or cell cycle arrest [3].

MACC1/c-Met/Akt Pathway
Class-level inference
Decreases MACC1, p-c-MET, p-AKT; increases p-BAD, caspase 3
Supports oncogenic pathway-response interpretation; target engagement unique among saikosaponins.
HepG2 model; pathway-level qualitative evidence
Oncology Liver Cancer MACC1/c-Met/Akt Pathway Targeted Therapy

Hepatic Microsomal Enzyme Neutrality

A study on rat hepatocytes demonstrated that treatment with Saikosaponin A or D resulted in a marked decrease in microsomal enzyme activities (glucose-6-phosphatase and NADPH-cytochrome c reductase) and a significant increase in 5'-nucleotidase activity. In stark contrast, treatment with Saikosaponin B1, B2, and C caused no change in any of these enzyme activities . This indicates that the B-type saikosaponins do not interact with the liver's microsomal drug-metabolizing system in the same way as A and D.

Hepatic Microsomal Neutrality
Head-to-head
No change in glucose-6-phosphatase, NADPH-cytochrome c reductase, 5′-nucleotidase
Hepatic enzyme interaction profile differs markedly from Saikosaponins A and D; supports metabolism-neutral study design.
Rat hepatocyte model; quantitative data not specified in abstract
Hepatology Drug Metabolism Microsomal Enzymes Toxicity Screening

MMP-9 Activity Inhibition

Saikosaponin B2 has been shown to significantly reduce the activity of matrix metalloproteinase-9 (MMP-9), an enzyme involved in tumor invasion and metastasis. At a concentration of 10 μM, SSb2 reduced MMP-9 activity by 40% compared to control, and at 20 μM, the reduction was 65% . This inhibitory effect is a quantifiable metric for its anti-metastatic potential.

MMP-9 Activity Reduction
Reported
40% at 10 µM
65% at 20 µM
Supports invasion-model endpoint review; SSb2 shows concentration-dependent MMP-9 inhibition.
In vitro assay; source data to verify
Cancer Metastasis Matrix Metalloproteinase MMP-9 Angiogenesis

Saikosaponin B Application Scenarios


MACC1/c-Met/Akt Pathway Study in Liver Cancer

This scenario is for oncology researchers studying the MACC1/c-Met/Akt signaling pathway in hepatocellular carcinoma (HCC). Saikosaponin B is the preferred compound because it is uniquely documented to target this pathway, significantly downregulating MACC1, p-c-MET, and p-AKT in HepG2 cells . Using other saikosaponins like Saikosaponin A or D would be ineffective for this specific mechanism and could lead to negative or misleading results, as their anti-cancer activity is primarily mediated through other pathways [2].

Coronavirus Antiviral Probe Development

This scenario applies to virology and drug discovery groups screening for coronavirus inhibitors. Saikosaponin B2 is the optimal choice due to its superior Selectivity Index (SI = 221.9) against HCoV-229E, which is 8.3-fold higher than that of Saikosaponin A [2]. This high SI minimizes off-target cytotoxic effects, making SSb2 a cleaner and more reliable tool for studying viral entry and replication mechanisms without the confounding factor of general cellular toxicity.

Neutral Baseline for Hepatic Drug Metabolism Studies

This scenario is for pharmacologists and toxicologists studying liver function or drug-drug interactions. Saikosaponin B1 or B2 should be selected over Saikosaponin A or D because the latter compounds are known to significantly alter hepatic microsomal enzyme activities (e.g., glucose-6-phosphatase, NADPH-cytochrome c reductase) . Using Saikosaponin B provides a neutral baseline, ensuring that the experimental results are not confounded by unintended modulation of the liver's metabolic machinery.

Na+,K+-ATPase Modulator Screening

This scenario is relevant for research into cardiovascular function, neurological disorders, or ion transport. Saikosaponin B1 is the most potent and specific saikosaponin for this target, demonstrating the strongest inhibitory effect in a head-to-head comparison against other analogs (b1 > d > b2 > b4 > a > b3 > e > c) . Selecting Saikosaponin B1 maximizes the chance of observing a robust and meaningful biological effect related to Na+,K+-ATPase modulation.

Application
Selection Property
Validation Focus
MACC1/c-Met/Akt pathway studies
Pathway-specific target engagement
MACC1, p-AKT, caspase-3 endpoint modulation
Coronavirus antiviral screening
Selectivity index in antiviral assay
Cytotoxicity-corrected HCoV-229E inhibition
Hepatic drug metabolism interaction studies
Microsomal enzyme neutrality profile
Glucose-6-phosphatase, NADPH-cytochrome c reductase endpoints
Na⁺,K⁺-ATPase inhibitor screening
Ranked inhibitory activity among saikosaponins
Ion transport modulation endpoint

Technical Documentation Hub

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26 linked technical documents
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